1-(1,2-Difluorovinyl)cyclopentan-1-ol
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Overview
Description
1-(1,2-Difluorovinyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a difluorovinyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Difluorovinyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with difluorovinyl reagents under controlled conditions. One common method includes the use of difluorovinyl lithium or difluorovinyl magnesium bromide as the difluorovinyl source. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Difluorovinyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluorovinyl group can be reduced to a difluoroalkyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of difluoroalkyl cyclopentanol.
Substitution: Formation of halogenated or aminated cyclopentanol derivatives.
Scientific Research Applications
1-(1,2-Difluorovinyl)cyclopentan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2-Difluorovinyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The difluorovinyl group is known to act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)cyclopentan-1-ol
- 2-cyclopenten-1-ol
- 1,2-Disubstituted Cyclopentadienes
Comparison: 1-(1,2-Difluorovinyl)cyclopentan-1-ol is unique due to the presence of both a difluorovinyl group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H10F2O |
---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
1-[(Z)-1,2-difluoroethenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2/b6-5- |
InChI Key |
CXWUKAGSJHGALL-WAYWQWQTSA-N |
Isomeric SMILES |
C1CCC(C1)(/C(=C/F)/F)O |
Canonical SMILES |
C1CCC(C1)(C(=CF)F)O |
Origin of Product |
United States |
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